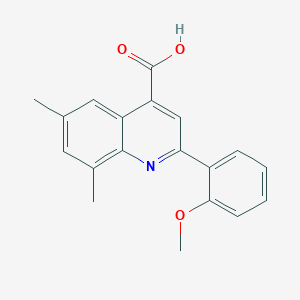
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a methoxyphenyl group and a carboxylic acid group attached to it. The methoxyphenyl group consists of a phenyl ring (a ring of 6 carbon atoms) with a methoxy group (-O-CH3) attached. The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the methoxyphenyl and carboxylic acid groups attached at the 2 and 4 positions, respectively. The 6 and 8 positions on the quinoline ring are mentioned as being dimethylated, meaning they each have a methyl group (-CH3) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the functional groups it contains. For example, the presence of the carboxylic acid group would likely make this compound acidic. The aromatic rings could contribute to its stability and potentially its color .科学研究应用
Pharmaceutical Research and Drug Development
2-Methoxyphenylacetic acid serves as a valuable pharmaceutical intermediate . Researchers explore its potential in synthesizing novel drugs due to its structural features. By modifying its functional groups, scientists can create derivatives with specific pharmacological activities. These derivatives may target receptors, enzymes, or other biological pathways, contributing to drug discovery and development .
Protecting Group in Organic Synthesis
The chemoselective nature of 2-methoxyphenyl isocyanate makes it an excellent choice as a protecting group for amines. When attached to an amine, it shields the amino functionality during synthetic steps. Afterward, a straightforward deprotection step regenerates the free amine. This stability under acidic, alkaline, and aqueous conditions enhances its utility in organic synthesis .
Boron Reagent in Suzuki–Miyaura Coupling
2-Methoxyphenylboronic acid, derived from 2-methoxyphenylacetic acid, plays a crucial role in Suzuki–Miyaura cross-coupling reactions . In this organic transformation, boron-containing compounds (such as boronic acids) react with halides (e.g., aryl or vinyl halides) catalyzed by palladium complexes. The resulting products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science .
Investigating Boron Function in Plants
Researchers use 2-methoxyphenylboronic acid to study the role of boron in plant physiology. By introducing this compound into plant systems, they explore its effects on growth, metabolism, and stress responses. Understanding boron’s impact on plants contributes to sustainable agriculture and crop improvement .
作用机制
未来方向
属性
IUPAC Name |
2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-8-12(2)18-14(9-11)15(19(21)22)10-16(20-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPXWAVHYEQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3020791.png)
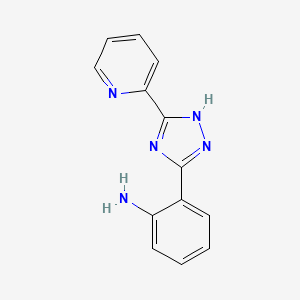
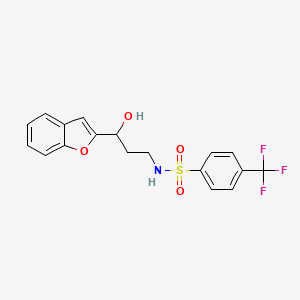
![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)
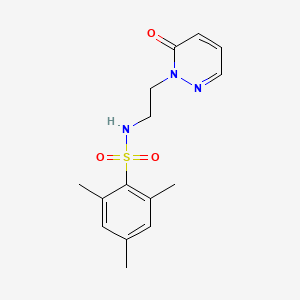

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)

![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
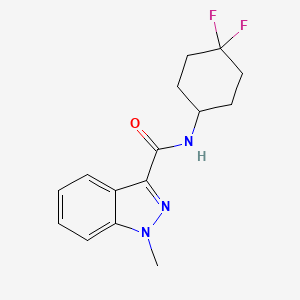
![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)
![Methyl (E)-4-[4-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3020812.png)
